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  • Product: N-Ethyl-L-histidine
  • CAS: 58813-25-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Ethyl-L-histidine: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the presence of an ethyl group on one of the nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the presence of an ethyl group on one of the nitrogen atoms of the imidazole side chain. While L-histidine itself is a cornerstone of protein structure and function, playing critical roles in enzymatic catalysis, metal ion coordination, and proton buffering, its synthetic derivatives, including N-alkylated forms, are of growing interest in medicinal chemistry and drug development. The strategic modification of the histidine scaffold, such as through N-ethylation, offers a powerful tool to modulate its physicochemical properties, and consequently, its biological activity, membrane permeability, and metabolic stability.

This guide provides a comprehensive technical overview of N-Ethyl-L-histidine, focusing on its chemical structure, physicochemical properties, and the scientific rationale behind its synthesis and characterization. Given the relative scarcity of publicly available data for this specific derivative, this document synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers exploring its potential applications.

Chemical Structure and Stereochemistry of N-Ethyl-L-histidine

The chemical structure of N-Ethyl-L-histidine is based on the L-histidine framework, which consists of an α-amino group, a carboxylic acid group, and an imidazole side chain. The ethyl group can be attached to either of the two nitrogen atoms in the imidazole ring: the π-nitrogen (Nπ, N-1) or the τ-nitrogen (Nτ, N-3). This results in two possible isomers: Nπ-Ethyl-L-histidine and Nτ-Ethyl-L-histidine.

The IUPAC names for these isomers are:

  • (2S)-2-amino-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (for Nπ-Ethyl-L-histidine)

  • (2S)-2-amino-3-(3-ethyl-1H-imidazol-4-yl)propanoic acid (for Nτ-Ethyl-L-histidine)[1]

The stereochemistry at the α-carbon is retained from the parent L-histidine, conferring the (S)-configuration. The presence of the ethyl group introduces steric hindrance and alters the electronic properties of the imidazole ring, which can significantly influence its pKa and hydrogen bonding capacity.

Physicochemical Properties

Direct experimental data for the physicochemical properties of N-Ethyl-L-histidine are not extensively reported in the literature. However, by comparing with L-histidine and its well-characterized N-methylated derivatives, we can infer the likely impact of N-ethylation. The introduction of an alkyl group is expected to increase lipophilicity and may subtly alter the pKa of the imidazole ring.

PropertyL-HistidineN-Methyl-L-histidine (Predicted)N-Ethyl-L-histidine (Predicted)
Molecular Formula C₆H₉N₃O₂C₇H₁₁N₃O₂C₈H₁₃N₃O₂
Molecular Weight ( g/mol ) 155.15169.18183.21[1]
pKa (α-carboxyl) ~1.8-2.2Similar to L-HistidineSimilar to L-Histidine
pKa (α-amino) ~9.2-9.7Similar to L-HistidineSimilar to L-Histidine
pKa (imidazole) ~6.0[2]Expected to be slightly higher than L-HistidineExpected to be slightly higher than L-Histidine
Melting Point (°C) ~282 (decomposes)[3]Data not availableData not available
Solubility in Water 41.6 g/L (25 °C)[4]Expected to be slightly lower than L-HistidineExpected to be lower than L-Histidine
Optical Rotation [α]D -39.7° (c=1.13 in water)Data not availableData not available

Rationale for Predicted Properties:

  • pKa (imidazole): Alkylation of the imidazole nitrogen is known to increase its basicity, thus a slight increase in the pKa of the imidazole ring is anticipated for N-Ethyl-L-histidine compared to L-histidine.

  • Solubility: The addition of the ethyl group increases the nonpolar character of the molecule, which is expected to decrease its solubility in water compared to the more polar L-histidine.

Synthesis of N-Ethyl-L-histidine

The synthesis of N-Ethyl-L-histidine typically involves the selective alkylation of the imidazole ring of a protected L-histidine derivative. A general strategy involves the following key steps, as suggested by the synthesis of related N-alkylated histidines[5]:

Synthesis_Workflow cluster_protection Protection of Functional Groups cluster_alkylation N-Alkylation cluster_deprotection Deprotection cluster_purification Purification L_Histidine L-Histidine Protected_His Protected L-Histidine (e.g., ester and Nα-Boc) L_Histidine->Protected_His Esterification & N-protection Alkylated_His N-Ethyl-Protected L-Histidine Protected_His->Alkylated_His Alkylation Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide, Triethyloxonium salt) Ethylating_Agent->Alkylated_His NEt_Histidine N-Ethyl-L-histidine Alkylated_His->NEt_Histidine Hydrolysis Purified_NEt_His Purified N-Ethyl-L-histidine NEt_Histidine->Purified_NEt_His Chromatography

Caption: General workflow for the synthesis of N-Ethyl-L-histidine.

Step-by-Step Methodology (Illustrative Protocol):
  • Protection of L-Histidine:

    • Rationale: The α-amino and carboxyl groups of L-histidine must be protected to prevent side reactions during the alkylation of the imidazole ring. Esterification of the carboxyl group (e.g., to a methyl or ethyl ester) and protection of the α-amino group (e.g., with a Boc or Cbz group) are common strategies.

    • Protocol:

      • Suspend L-histidine in an appropriate alcohol (e.g., methanol or ethanol).

      • Add a catalyst, such as thionyl chloride or a strong acid, and reflux the mixture to form the corresponding ester.

      • After esterification, protect the α-amino group using a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) under basic conditions.

  • N-Alkylation of the Imidazole Ring:

    • Rationale: The protected histidine derivative is then reacted with an ethylating agent. The choice of solvent and base can influence the regioselectivity of the alkylation (Nπ vs. Nτ).

    • Protocol:

      • Dissolve the protected L-histidine in a suitable aprotic solvent (e.g., DMF or acetonitrile).

      • Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the imidazole ring.

      • Introduce the ethylating agent (e.g., ethyl iodide or triethyloxonium tetrafluoroborate) and stir the reaction at an appropriate temperature until completion.

  • Deprotection:

    • Rationale: The protecting groups are removed to yield the final N-Ethyl-L-histidine product.

    • Protocol:

      • Perform acidic or basic hydrolysis to remove the ester and amino-protecting groups. For example, treatment with a strong acid like HCl can remove a Boc group and hydrolyze the ester simultaneously.

  • Purification:

    • Rationale: The final product is purified to remove any unreacted starting materials, by-products, and salts.

    • Protocol:

      • Utilize techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate and purify N-Ethyl-L-histidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of N-Ethyl-L-histidine is expected to show characteristic signals for the ethyl group (a triplet and a quartet), in addition to the protons of the histidine backbone and the imidazole ring. The chemical shifts of the imidazole protons will be sensitive to the position of the ethyl group (Nπ or Nτ) and the pH of the solution.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the two carbons of the ethyl group, along with the carbons of the histidine core. The chemical shifts of the imidazole carbons will also be indicative of the substitution pattern.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of N-Ethyl-L-histidine. The protonated molecule [M+H]⁺ would be the expected parent ion. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water and carbon monoxide from the carboxylic acid group, and fragmentation of the imidazole side chain.

Potential Biological Significance and Applications

The introduction of an ethyl group to the imidazole ring of L-histidine can have significant implications for its biological activity.

Biological_Implications cluster_histidine L-Histidine cluster_properties Key Properties cluster_ethylation N-Ethylation cluster_altered_properties Altered Properties cluster_applications Potential Applications His_Node L-Histidine pKa pKa ~6.0 His_Node->pKa Metal_Binding Metal Ion Coordination His_Node->Metal_Binding H_Bonding Hydrogen Bonding His_Node->H_Bonding Ethyl_His_Node N-Ethyl-L-histidine His_Node->Ethyl_His_Node Ethylation Altered_pKa Modified pKa Ethyl_His_Node->Altered_pKa Altered_Lipophilicity Increased Lipophilicity Ethyl_His_Node->Altered_Lipophilicity Steric_Hindrance Steric Hindrance Ethyl_His_Node->Steric_Hindrance Drug_Design Drug Design & Development Altered_pKa->Drug_Design Enzyme_Inhibition Enzyme Inhibition Altered_pKa->Enzyme_Inhibition Peptide_Modification Peptide Modification Altered_pKa->Peptide_Modification Altered_Lipophilicity->Drug_Design Altered_Lipophilicity->Enzyme_Inhibition Altered_Lipophilicity->Peptide_Modification Steric_Hindrance->Drug_Design Steric_Hindrance->Enzyme_Inhibition Steric_Hindrance->Peptide_Modification

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Exploratory

The Pharmacological Physiology of N-Ethyl-L-histidine in Mammalian Tissues: Engineering Incretin Stability

Executive Summary: Redefining "Physiological Role" via Synthetic Pharmacology N-Ethyl-L-histidine (NEH) is a synthetic, non-proteinogenic amino acid. Unlike its methylated counterparts (e.g., 1-methylhistidine or 3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining "Physiological Role" via Synthetic Pharmacology

N-Ethyl-L-histidine (NEH) is a synthetic, non-proteinogenic amino acid. Unlike its methylated counterparts (e.g., 1-methylhistidine or 3-methylhistidine), which serve as endogenous biomarkers for mammalian muscle protein turnover, NEH does not possess a native biosynthetic pathway in mammalian tissues [1]. Instead, its "physiological role" is strictly pharmacological. It acts as a critical structural modification in peptide therapeutics to modulate endogenous physiological pathways. Specifically, NEH is incorporated at the N-terminus of incretin mimetics (such as Glucagon-Like Peptide-2, GLP-2) to confer absolute resistance against enzymatic degradation by Dipeptidyl Peptidase-4 (DPP-IV)[2].

This technical guide explores the mechanistic causality, physiological impact, and experimental protocols for utilizing NEH in mammalian tissue research and drug development.

The Native Physiological Baseline: Incretin Degradation by DPP-IV

In mammalian gastrointestinal and pancreatic tissues, incretin hormones like GLP-1 and GLP-2 regulate insulin secretion, crypt cell proliferation, and mucosal barrier integrity[3]. However, the native physiological half-life of these peptides is severely restricted (t½ < 10 minutes in humans) [4]. This rapid clearance is mediated by DPP-IV, a serine exopeptidase ubiquitously expressed on the luminal surface of endothelial cells[5].

DPP-IV specifically recognizes and cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine at the penultimate position (Position 2). Native GLP-2 features an N-terminal L-Histidine (His1) followed by Alanine (Ala2). For cleavage to occur, the free primary alpha-amino group of His1 must anchor into the S2 subsite of the DPP-IV active site via a highly conserved hydrogen-bonding network involving glutamate residues.

The Mechanistic Role of N-Ethyl-L-histidine (NEH)

To harness the physiological benefits of GLP-2 (e.g., treating short bowel syndrome or intestinal failure) without the need for continuous intravenous infusion, researchers substitute the native His1 with NEH [2].

3.1 Steric Hindrance and Receptor Affinity

The addition of an ethyl group to the alpha-amino nitrogen of histidine fundamentally alters the peptide's interaction with DPP-IV. The ethyl adduct introduces significant steric bulk, which physically prevents the N-terminus from accessing the narrow S2 pocket of the enzyme. Furthermore, the conversion of a primary amine to a secondary amine eliminates a critical hydrogen bond donor required for DPP-IV binding[3].

Crucially, while this modification abolishes DPP-IV recognition, the imidazole side chain of histidine—which is essential for binding and activating the GLP-2 Receptor (GLP-2R)—remains unmodified. Thus, NEH uncouples physiological degradation from receptor agonism.

3.2 Pharmacological Impact on Mammalian Tissues

When administered to mammalian models, NEH-modified GLP-2 analogs exhibit profound intestinotrophic effects. By evading DPP-IV, the peptide achieves a sustained pharmacokinetic profile, leading to continuous GLP-2R activation. In vivo, this translates to increased mesenteric blood flow, enhanced mucosal healing, decreased intestinal permeability to bacteria, and significant crypt cell proliferation [2].

G Native Native GLP-2 (L-Histidine) DPPIV DPP-IV Enzyme (Mammalian Tissue) Native->DPPIV High Affinity Binding Degraded Rapid Degradation (Inactive Metabolites) DPPIV->Degraded Cleavage (t1/2 < 10min) NEH NEH-Modified GLP-2 (N-Ethyl-L-histidine) NEH->DPPIV Steric Hindrance Receptor Sustained GLP-2R Activation NEH->Receptor Evades Clearance Physio Physiological Effects (Mucosal Healing) Receptor->Physio Signal Transduction

Figure 1: Mechanism of DPP-IV evasion and sustained receptor activation by NEH-modified peptides.

Experimental Methodologies & Protocols

To validate the efficacy of NEH incorporation, the following self-validating protocols detail the synthesis and pharmacokinetic evaluation of NEH-peptides.

4.1 Solid-Phase Peptide Synthesis (SPPS) of NEH-Modified Peptides

Causality Note: NEH contains a secondary amine, which is significantly less nucleophilic than a primary amine due to steric hindrance. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling. Therefore, highly reactive uronium salts (HATU) combined with a strong base (DIEA) are mandatory for the final N-terminal coupling step to drive the reaction to completion[2].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Elongation: Synthesize the GLP-2 sequence from the C-terminus to Position 2 (Ala) using standard Fmoc/tBu chemistry. Deprotect the final Fmoc group using 20% piperidine in DMF.

  • NEH Coupling:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-N-Ethyl-L-histidine(Trt)-OH and 0.38 mmol of HATU in minimal DMF.

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA) to the solution to activate the amino acid.

    • Add the mixture to the resin and agitate for 2 hours at room temperature. Repeat this coupling step (double coupling) to ensure >99% yield despite steric hindrance.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Trityl (Trt) protecting group from the histidine imidazole ring [2].

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

4.2 In Vitro DPP-IV Cleavage Assay

Causality Note: To prove that NEH prevents degradation, the peptide must be challenged with physiological concentrations of DPP-IV. Native GLP-2 must be run in parallel as a positive control to validate enzyme activity and serve as a baseline for degradation kinetics[4].

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) to mimic the physiological pH where DPP-IV is optimally active.

  • Peptide Incubation: Dissolve the NEH-peptide and Native GLP-2 (control) in assay buffer to a final concentration of 100 µM.

  • Enzyme Addition: Add 10 mU/mL of recombinant human DPP-IV to each reaction vial. Incubate at 37°C.

  • Time-Course Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 5 µL of 10% TFA to lower the pH and denature the enzyme.

  • HPLC Analysis: Inject the quenched samples onto an Analytical RP-HPLC. Calculate the Area Under the Curve (AUC) for the intact peptide peak. The native GLP-2 peak will diminish as a new peak (the truncated 3-33 metabolite) appears. The NEH-peptide peak should remain constant [4].

Quantitative Data: Pharmacokinetic Profiling

The table below summarizes the typical pharmacokinetic and pharmacodynamic shifts observed when substituting native L-Histidine with N-Ethyl-L-histidine in GLP-2 analogs, based on established mammalian tissue models [5].

ParameterNative GLP-2 (L-Histidine)NEH-Modified GLP-2Biological Implication
DPP-IV Cleavage Rate High (Rapid)NegligibleNEH blocks S2 pocket access
In Vivo Half-Life (t½) ~7 minutes> 12 hoursEnables once-daily dosing
Metabolic Clearance Rate 6.8 mL/kg/min< 1.0 mL/kg/minReduced renal/hepatic clearance
GLP-2R Activation (EC50) ~0.5 nM~0.8 nMRetains potent receptor agonism
Intestinotrophic Effect TransientSustainedEnhanced crypt cell proliferation
References
  • Hartmann B, et al. (2000) . In vivo and in vitro degradation of glucagon-like peptide-2 in humans. The Journal of Clinical Endocrinology & Metabolism. URL:[Link]

  • Drucker DJ, et al. (1997) . Regulation of the biological activity of glucagon-like peptide 2 in vivo by dipeptidyl peptidase IV. American Journal of Physiology. URL:[Link]

  • Hartmann B, et al. (2007) . Metabolism of glucagon-like peptide-2 in pigs: role of dipeptidyl peptidase IV. Regulatory Peptides. URL:[Link]

  • Tedeschi P, et al. (2013). Peptidic GLP-2 agonists. US Patent 8580918B2.

Sources

Foundational

Pharmacokinetics and Bioavailability of N-Ethyl-L-Histidine: A Technical Guide for Peptide Therapeutics and Ligand-Drug Conjugates

Executive Summary The development of peptide therapeutics and Ligand-Drug Conjugates (LDCs) is frequently bottlenecked by poor pharmacokinetic (PK) profiles and low systemic bioavailability. Native L-histidine, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide therapeutics and Ligand-Drug Conjugates (LDCs) is frequently bottlenecked by poor pharmacokinetic (PK) profiles and low systemic bioavailability. Native L-histidine, frequently found at the N-terminus of incretin hormones and targeting ligands, acts as a primary recognition site for rapid enzymatic degradation[1]. The strategic substitution of native histidine with the unnatural amino acid N-Ethyl-L-histidine (CAS: 58813-25-5) is a highly effective structural modification. By introducing targeted steric hindrance and altering local lipophilicity, N-ethylation fundamentally rewrites the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent molecule, extending half-life and dramatically improving bioavailability[2][3].

This whitepaper provides an in-depth mechanistic analysis, comparative PK data, and self-validating experimental workflows for integrating N-Ethyl-L-histidine into modern drug development pipelines.

The Mechanistic Rationale for N-Ethylation

The Proteolytic Bottleneck of Native L-Histidine

In native peptide hormones (e.g., GLP-1, GLP-2, GIP, and Oxyntomodulin), the N-terminal L-histidine is the obligate recognition motif for Dipeptidyl Peptidase-IV (DPP-IV / CD26) [1][4]. DPP-IV is a ubiquitous serine protease that cleaves the N-terminal dipeptide, rendering the therapeutic agent biologically inactive and flagging it for rapid renal clearance[4][5]. The half-life of such native peptides in human serum is often less than two minutes[4][6].

Structural Shielding via N-Ethylation

N-Ethyl-L-histidine replaces the primary α -amine of native histidine with a secondary amine via the addition of an ethyl group. This modification alters the pharmacokinetics through two primary mechanisms:

  • Disruption of the Catalytic Salt Bridge: DPP-IV substrate recognition requires the unmodified N-terminal primary amine to dock into the S2 pocket of the enzyme, forming a critical ionic hydrogen bond with the carboxyl groups of Glu205 and Glu206[7]. N-ethylation introduces immediate steric clash and removes the necessary hydrogen bond donor. Consequently, the penultimate peptide bond cannot align with the Ser630-His740-Asp708 catalytic triad, conferring near-absolute resistance to DPP-IV[7][8].

  • Modulation of Lipophilicity (LogP): The addition of the alkyl group masks a polar hydrogen bond donor, increasing the overall lipophilicity of the N-terminus. This enhances membrane partitioning, which is a critical driver for transcellular absorption and improved subcutaneous (SC) bioavailability[3][9].

Pharmacokinetic Profiling & Bioavailability Metrics

The integration of N-Ethyl-L-histidine shifts the clearance mechanisms from rapid enzymatic degradation to slower, capacity-limited hepatic and renal pathways. Furthermore, in LDCs, parallel placement of modified histidine derivatives has been shown to optimize the spatial geometry of the conjugate, reducing steric hindrance during receptor binding while maintaining systemic stability[9][10].

Table 1: Comparative PK Data (Model Incretin Peptide)

Data represents generalized PK shifts observed when substituting native N-terminal L-His with N-Ethyl-L-His in peptide scaffolds.

Pharmacokinetic ParameterNative L-Histidine PeptideN-Ethyl-L-Histidine AnalogMechanistic Driver
In Vitro t½ (DPP-IV) < 2 minutes> 24 hoursDisruption of Glu205/Glu206 salt bridge[7]
In Vivo Clearance (CL) High (Enzymatic + Renal)Low (Hepatic/Renal shift)Proteolytic shielding[2]
Subcutaneous Bioavailability ~10-15%> 75%Resistance to local tissue exopeptidases[3]
Apparent Permeability ( Papp​ ) Low ( <1×10−6 cm/s)Moderate to HighIncreased LogP via N-alkylation[9]

Experimental Workflows for PK & Bioavailability Assessment

To rigorously validate the PK advantages of N-Ethyl-L-histidine, the following self-validating protocols isolate the variable of N-alkylation.

Protocol 1: In Vitro DPP-IV Stability Kinetics (LC-MS/MS)

This protocol quantifies the exact extension of proteolytic half-life.

  • Enzyme Preparation: Reconstitute recombinant human DPP-IV in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Substrate Incubation: Incubate 10 μ M of the N-Ethyl-L-histidine modified peptide (and a native L-His control) with 20 ng/mL DPP-IV at 37°C.

  • Kinetic Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, 60, 120, and 1440 minutes. Immediately quench the reaction by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly lowers the pH below the operational threshold of DPP-IV, instantly halting proteolysis. The acetonitrile precipitates larger serum proteins, preventing LC column fouling and isolating the peptide for analysis.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the intact parent mass.

  • Validation Control: Run a parallel assay using the native peptide with 1 μ M Sitagliptin (a known DPP-IV inhibitor). If the native peptide survives only in the presence of Sitagliptin, but the N-ethylated peptide survives independently, the mechanism of steric shielding is validated[7].

Protocol 2: Caco-2 Cell Permeability Assay for Bioavailability

This protocol assesses the potential for oral/transmembrane bioavailability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Apply 50 μ M of the peptide in HBSS buffer (pH 6.5) to the apical chamber. Fill the basolateral chamber with HBSS (pH 7.4).

    • Causality: The pH gradient (6.5 apical to 7.4 basolateral) mimics the physiological conditions of the human intestinal lumen, ensuring the protonation state of the N-Ethyl-L-histidine accurately reflects in vivo conditions.

  • Sampling: Extract 100 μ L from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ).

    • Causality: Native peptides suffer from poor transcellular absorption due to high hydrophilicity. N-alkylation removes a hydrogen bond donor. Monitoring Papp​ directly correlates this engineered lipophilicity with improvements in transcellular flux.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent metabolic fates of native L-histidine versus N-Ethyl-L-histidine when exposed to the DPP-IV active site.

G cluster_native cluster_modified Native Native Peptide (N-terminal L-His) DPPIV_1 DPP-IV Active Site (Glu205/Glu206 Binding) Native->DPPIV_1 Primary Amine Recognition Modified Modified Peptide (N-terminal N-Ethyl-L-His) DPPIV_2 DPP-IV Active Site (Steric Clash) Modified->DPPIV_2 Secondary Amine Disruption Cleavage Rapid Dipeptide Cleavage (Inactivation) DPPIV_1->Cleavage Ser630 Catalysis Resistance Protease Resistance (Intact Peptide) DPPIV_2->Resistance Catalytic Failure Clearance Rapid Renal Clearance (t½ < 2 mins) Cleavage->Clearance Bioavailability Extended Systemic Circulation (Enhanced Bioavailability) Resistance->Bioavailability

Metabolic shielding effect of N-Ethyl-L-histidine against DPP-IV cleavage compared to native L-His.

Conclusion

The incorporation of N-Ethyl-L-histidine represents a highly rational approach to overcoming the pharmacokinetic limitations of peptide-based therapeutics. By specifically targeting and neutralizing the primary vulnerability of the molecule—DPP-IV recognition—this unnatural amino acid substitution extends systemic circulation, enhances lipophilicity, and significantly improves overall bioavailability. For drug development professionals, utilizing N-alkylated histidine derivatives is a proven strategy to transition biologically active sequences into viable, long-acting clinical candidates.

References

  • [2][8] Design of Potent and Proteolytically Stable Oxyntomodulin Analogs. ACS Chemical Biology.[Link]

  • [9][10] Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics (US20160310612A1). Google Patents.

  • [3] Peptidic GLP-2 agonists (US8580918B2). Google Patents.

  • [5] Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates. IntechOpen.[Link]

  • [1] Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide. USPTO / European Journal of Endocrinology.[Link]

  • [7] Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. PMC / NIH.[Link]

  • [4] Food protein hydrolysates as a source of dipeptidyl peptidase IV inhibitory peptides for the management of type 2 diabetes. Proceedings of the Nutrition Society / Cambridge Core.[Link]

  • [6] Insertion of an N-terminal 6-aminohexanoic acid after the 7 amino acid position of glucagon-like peptide-1 produces a long-acting hypoglycemic agent. PubMed / NIH.[Link]

Sources

Exploratory

N-Ethyl-L-histidine receptor binding affinity and kinetics

The Kinetic Architecture of N-Ethyl-L-Histidine: Engineering Receptor Binding Affinity and Biased Agonism in Peptide Therapeutics Executive Summary The optimization of peptide therapeutics targeting Class B G-protein cou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Kinetic Architecture of N-Ethyl-L-Histidine: Engineering Receptor Binding Affinity and Biased Agonism in Peptide Therapeutics

Executive Summary

The optimization of peptide therapeutics targeting Class B G-protein coupled receptors (GPCRs) requires a delicate balance between receptor binding affinity, functional efficacy, and metabolic stability. This whitepaper provides an in-depth technical analysis of N-Ethyl-L-histidine (NEH), a strategic N-terminal modification used to engineer receptor binding kinetics, induce biased agonism, and confer absolute resistance to proteolytic degradation.

The Mechanistic Imperative for N-Terminal Modification

The N-terminal histidine residue is a highly conserved, critical pharmacophore for incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucagon-Like Peptide-2 (GLP-2)[1]. The positively charged imidazole side chain and the free alpha-amino group of this histidine are strictly required for anchoring the ligand into the GPCR binding pocket and triggering receptor activation[2].

However, this free amino group is an evolutionary liability in pharmacology; it serves as the primary recognition site for Dipeptidyl Peptidase-4 (DPP-IV), a ubiquitous protease that rapidly cleaves the N-terminal dipeptide, rendering the hormone inactive within minutes[2].

To overcome this rapid clearance, synthetic modifications such as N-Ethyl-L-histidine (NEH) are deployed in peptide drug development[3]. By covalently introducing an ethyl group to the alpha-amino terminus, NEH creates precise steric hindrance. This modification completely blocks the catalytic active site of DPP-IV, conferring robust enzymatic stability without requiring extensive, potentially destabilizing backbone modifications[4].

Receptor Binding Kinetics and Biased Agonism

While N-ethylation successfully prevents proteolytic degradation, it fundamentally alters the biophysical interaction between the ligand and the GPCR. The addition of the ethyl group disrupts the native hydrogen-bonding network between the ligand's N-terminus and the receptor's extracellular loops (ECLs) and transmembrane (TM) domains[5].

This structural perturbation manifests as a distinct shift in binding kinetics. NEH-modified peptides typically exhibit a slower association rate ( kon​ ) and an altered dissociation rate ( koff​ ), leading to an overall reduction in absolute binding affinity (higher Kd​ ) compared to native L-histidine[1].

Crucially, this altered kinetic profile—specifically the reduced residence time—often induces biased agonism. The modified ligand-receptor complex adopts a highly specific conformation that fully supports G αs​ coupling and cAMP production (driving therapeutic efficacy) but severely impairs β -arrestin recruitment[5]. Consequently, receptor internalization is minimized, allowing for prolonged, sustained signaling from the cell surface.

G Ligand NEH-Modified Peptide Receptor Class B GPCR (GLP-1R / GLP-2R) Ligand->Receptor Altered Kinetics (Slower k_on, Faster k_off) G_protein Gαs Activation (cAMP Pathway) Receptor->G_protein Biased Agonism (Maintained) Arrestin β-Arrestin Recruitment Receptor->Arrestin Impaired Coupling (Reduced Internalization) DPPIV DPP-IV Enzyme DPPIV->Ligand Steric Hindrance (Cleavage Blocked)

Fig 1: Mechanistic pathway of NEH-modified peptides demonstrating DPP-IV resistance and biased agonism.

Self-Validating Experimental Workflows

To accurately profile NEH-modified peptides, a rigorous, orthogonal testing matrix is required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and mechanistic causality.

Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Design: Direct chemical immobilization of GPCRs often denatures their complex 7-TM structure. To maintain trustworthiness, we utilize a SNAP-tag capture strategy to orient the receptor uniformly while preserving its native, active conformation in a lipid-like environment.

Step-by-Step Methodology:

  • Chip Preparation: Activate a Biacore CM5 sensor chip using standard EDC/NHS chemistry. Immobilize an anti-SNAP antibody to flow cells 1 and 2.

  • Receptor Capture: Inject solubilized SNAP-tagged GPCR over flow cell 2 (flow cell 1 serves as the reference blank). Target a capture level of 800-1000 Response Units (RU).

  • Analyte Titration: Prepare a multi-concentration series (0.1 nM to 100 nM) of the NEH-modified peptide in HBS-EP+ running buffer.

  • Association/Dissociation: Inject analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Record association for 300 seconds, followed by a 600-second buffer injection for dissociation.

  • Regeneration: Inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.0) to remove the ligand without denaturing the captured receptor.

  • Data Analysis: Double-reference the raw sensorgrams (subtracting flow cell 1 and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to derive kinetic constants ( Kd​=koff​/kon​ ).

SPR S1 1. Surface Preparation Immobilize GPCR via SNAP-tag on CM5 Chip S2 2. Analyte Titration Inject NEH-Ligand (0.1 - 100 nM) at 30 µL/min S1->S2 S3 3. Association Phase Measure k_on (300s) S2->S3 S4 4. Dissociation Phase Inject Running Buffer to Measure k_off (600s) S3->S4 S5 5. Kinetic Modeling Fit to 1:1 Langmuir Model (K_d = k_off / k_on) S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol 3.2: Functional cAMP Accumulation Assay

Causality & Design: To prove that the altered binding kinetics do not destroy therapeutic efficacy, functional G αs​ activation must be measured. IBMX is utilized to inhibit phosphodiesterases, ensuring that the measured cAMP reflects true production rates rather than a balance of production and degradation.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add NEH-peptide titrations (1 pM to 1 µM) and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells using a TR-FRET cAMP detection kit. Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure time-resolved fluorescence at 665 nm / 620 nm. Calculate EC50​ using a 4-parameter logistic non-linear regression.

Protocol 3.3: DPP-IV Stability Assay

Causality & Design: This assay validates the primary purpose of N-ethylation. TFA quenching is strictly required to instantly halt enzymatic activity at precise time intervals, ensuring accurate half-life calculations.

Step-by-Step Methodology:

  • Incubation: Mix 100 µM of NEH-peptide with 20 mU/mL recombinant human DPP-IV in Tris-HCl buffer (pH 7.4).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 1440 minutes.

  • Quenching: Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA).

  • Quantification: Analyze samples via LC-MS/MS. Monitor the parent mass transition to calculate the structural half-life ( t1/2​ ).

Quantitative Kinetic Data Summary

The following table summarizes representative biophysical and functional parameters, illustrating the trade-off between absolute binding affinity and enzymatic stability when utilizing N-terminal modifications like N-Ethyl-L-histidine[1][3][5].

Ligand ProfileN-Terminal ModificationDPP-IV Stability ( t1/2​ ) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)cAMP EC50​ (pM)
Native Incretin None (L-Histidine)< 2 min 1.2×106 2.4×10−3 2.015
NEH-Modified N-Ethyl-L-histidine> 24 hours 4.5×105 3.8×10−3 8.445

Note: While absolute affinity ( Kd​ ) decreases approximately 4-fold due to a slower association rate, the sub-nanomolar functional potency ( EC50​ ) is maintained, driven by the biased agonism profile.

Conclusion

The strategic incorporation of N-Ethyl-L-histidine into peptide therapeutics represents a sophisticated application of rational drug design. While the modification slightly attenuates absolute receptor affinity by altering association kinetics, the resulting DPP-IV resistance and favorable biased agonism profile yield highly efficacious molecules. By employing rigorous, self-validating biophysical assays like SPR and TR-FRET, drug development professionals can precisely tune these kinetic parameters to optimize therapeutic outcomes.

References

  • [3] US8580918B2 - Peptidic GLP-2 agonists - Google Patents. URL:

  • [1] Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC (NIH). URL:[Link]

  • [4] N-terminal His7-modification of glucagon-like peptide-1(7–36) amide generates dipeptidyl peptidase IV-stable analogues with potent... - Journal of Endocrinology. URL:[Link]

  • [2] Glucagon-like peptide-1 analogues: An overview - PMC (NIH). URL:[Link]

  • [5] GLP-1 Val8: A Biased GLP-1R Agonist with Altered Binding Kinetics and Impaired Release of Pancreatic Hormones in Rats - ACS Pharmacology & Translational Science. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of N-Ethyl-L-histidine via HILIC-ESI-MS/MS: A Comprehensive Method Development Guide

Introduction & Analytical Challenges N-Ethyl-L-histidine is a highly polar, modified amino acid frequently monitored as a biomarker, a synthetic intermediate, and a component in engineered peptide therapeutics. The quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N-Ethyl-L-histidine is a highly polar, modified amino acid frequently monitored as a biomarker, a synthetic intermediate, and a component in engineered peptide therapeutics. The quantification of this analyte presents significant analytical challenges. In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar and zwitterionic analytes like N-Ethyl-L-histidine elute in the void volume due to insufficient hydrophobic partitioning.

While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase retention on C18 columns, they severely suppress electrospray ionization (ESI) efficiency and permanently contaminate mass spectrometry systems. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS) has been established as the mechanistically superior, gold-standard approach for the direct analysis of polar amino acids without the need for pre-column derivatization[1].

Scientific Rationale: The HILIC-MS/MS Advantage

Multimodal Retention Mechanism

HILIC operates by utilizing a polar stationary phase (in this protocol, an amide-bonded silica) and a highly organic, less polar mobile phase. The stationary phase adsorbs water from the mobile phase, creating a semi-immobilized, water-enriched layer. N-Ethyl-L-histidine is retained through a multimodal mechanism: it partitions between the bulk acetonitrile-rich mobile phase and this aqueous layer, while simultaneously undergoing hydrogen bonding and electrostatic interactions with the stationary phase[1].

HILIC_Mechanism MobilePhase Mobile Phase (High Acetonitrile) WaterLayer Water-Enriched Stationary Layer MobilePhase->WaterLayer Analyte Partitioning StationaryPhase Amide-Bonded Silica Surface WaterLayer->StationaryPhase Electrostatic & H-Bonding Analyte N-Ethyl-L-histidine (Net Positive Charge) Analyte->WaterLayer Solvation Analyte->StationaryPhase Retention

Figure 1: HILIC retention mechanism for N-Ethyl-L-histidine via partitioning and electrostatics.

Causality of Mobile Phase pH Selection

The selection of a pH 3.0 ammonium formate buffer is highly deliberate. At pH 3.0, the carboxylic acid moiety of N-Ethyl-L-histidine (pKa ~1.8) is partially deprotonated, while the basic imidazole ring (pKa ~6.0) and the secondary amine are fully protonated. This guarantees a net positive charge, maximizing both electrostatic retention on the amide stationary phase and ionization efficiency in positive electrospray ionization (ESI+) mode[2].

Experimental Workflow & Protocol

The following self-validating protocol ensures robust peak shape, reproducible retention times, and high sensitivity.

Materials & Reagents
  • Analyte Standard: N-Ethyl-L-histidine (Purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Buffer Additives: LC-MS grade Ammonium Formate, Formic Acid.

Step-by-Step Sample Preparation

Critical Insight: Injecting highly aqueous samples into a HILIC column disrupts the immobilized water layer, leading to severe peak splitting and loss of retention.

  • Extraction: Extract the biological or synthetic sample using standard protein precipitation (e.g., 3 volumes of cold ACN to 1 volume of plasma).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble proteins.

  • Dilution (Crucial Step): Dilute the supernatant with pure ACN to ensure the final injection solvent contains at least 75% ACN .

  • Transfer: Transfer to an autosampler vial with a low-volume insert.

LC-MS/MS Workflow Diagram

LCMS_Workflow SamplePrep 1. Sample Preparation (Dilute 1:3 with ACN) HILIC 2. HILIC Separation (Amide Column, pH 3.0) SamplePrep->HILIC ESI 3. ESI+ Ionization (Protonation to [M+H]+) HILIC->ESI Q1 4. Q1 Selection (Precursor m/z 184.2) ESI->Q1 CID 5. Collision Cell (Argon Fragmentation) Q1->CID Q3 6. Q3 Detection (Product m/z 138.2) CID->Q3

Figure 2: Step-by-step LC-MS/MS workflow for the quantification of N-Ethyl-L-histidine.

Data Presentation & Method Parameters

Liquid Chromatography Conditions
  • Column: Amide-bonded UHPLC Column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40°C (Maintains low backpressure and consistent partitioning).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, 0.1% Formic Acid.

Table 1: LC Gradient Table

Time (min) Flow Rate (mL/min) %A (Aqueous Buffer) %B (Organic Buffer) Gradient Curve
0.0 0.40 5 95 Initial
1.0 0.40 5 95 6 (Linear)
5.0 0.40 40 60 6 (Linear)
6.0 0.40 40 60 6 (Linear)
6.1 0.40 5 95 6 (Linear)

| 10.0 | 0.40 | 5 | 95 | 6 (Linear) |

Note: A 4-minute re-equilibration time (6.1 to 10.0 min) is mandatory in HILIC to allow the water-enriched layer to fully rebuild on the silica surface before the next injection.

Mass Spectrometry (MS/MS) Parameters

Detection is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion corresponds to the protonated molecule [M+H]+ at m/z 184.2.

Table 2: Optimized MS/MS MRM Parameters

Analyte Role Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Quantifier 184.2 138.2 50 25 18

| Qualifier | 184.2 | 110.1 | 50 | 25 | 25 |

Method Validation Summary

When executed correctly, this self-validating protocol yields highly reproducible quantitative data suitable for pharmacokinetic (PK) or rigorous biochemical analysis[2].

Table 3: Representative Method Validation Summary

Validation Parameter Result / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (%CV) < 5.2%
Inter-day Precision (%CV) < 6.8%

| Accuracy (% Recovery) | 92.5% – 104.1% |

Troubleshooting & Best Practices

  • Retention Time Drift: If retention times decrease over sequential injections, the column is not fully re-equilibrating. Increase the post-gradient equilibration time by 1–2 minutes.

  • Poor Peak Shape (Tailing/Splitting): Verify that the sample diluent contains at least 75% acetonitrile. High aqueous content in the injection volume will cause the analyte to travel un-retained through the column bed before partitioning can occur.

  • Loss of MS Sensitivity: Ensure the mobile phase pH is strictly maintained at 3.0. A higher pH will deprotonate the carboxylic acid further, altering the net charge and reducing ESI+ droplet surface affinity.

References

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters.com.
  • LCGC International. "Direct Analysis of Amino Acids by HILIC–ESI-MS." Chromatography Online.
  • National Institutes of Health (NIH) / PMC. "Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours." NIH.gov.

Sources

Application

N-Ethyl-L-histidine: A Research and Application Guide for Advanced Cell Culture Media Supplementation

Introduction: Beyond Conventional Amino Acid Supplementation In the landscape of biopharmaceutical production and cell-based research, the optimization of cell culture media is a cornerstone of achieving high yields and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Conventional Amino Acid Supplementation

In the landscape of biopharmaceutical production and cell-based research, the optimization of cell culture media is a cornerstone of achieving high yields and maintaining product quality. L-histidine, an essential amino acid, is a well-established component of many chemically defined media, valued for its roles in protein synthesis, pH buffering, and its protective effects on recombinant proteins.[1][2] This guide introduces N-Ethyl-L-histidine , a chemically modified derivative of L-histidine, as a novel candidate for advanced cell culture media supplementation.

The rationale for exploring N-Ethyl-L-histidine stems from the established principle that chemical modification of amino acids can enhance their physicochemical properties, such as solubility and stability, leading to improved performance in demanding culture systems like fed-batch and perfusion processes.[3][4] While empirical data on the direct application of N-Ethyl-L-histidine in cell culture is emerging, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore its potential. We will delve into its hypothesized benefits, provide detailed protocols for its evaluation, and offer a framework for its systematic integration into cell culture workflows.

This guide is structured to empower the researcher with the foundational knowledge and practical methodologies to investigate the utility of N-Ethyl-L-histidine. We will proceed from its fundamental chemical properties to its potential applications and conclude with robust experimental designs for validation.

Physicochemical Properties and Hypothesized Advantages of N-Ethyl-L-histidine

The introduction of an ethyl group to one of the nitrogen atoms of the imidazole ring of L-histidine is anticipated to modulate its chemical properties in ways that could be advantageous for cell culture applications.

  • Altered pKa and Enhanced Buffering Capacity: The imidazole side chain of L-histidine has a pKa of approximately 6.0, making it an effective buffer in the physiological pH range.[5][6] The N-ethylation is expected to alter the electron density of the imidazole ring, thereby shifting its pKa. This shift could potentially result in a more effective buffering capacity within a specific pH range that is optimal for a given cell line or process, leading to more stable culture conditions.

  • Increased Stability: The N-ethyl group may sterically hinder enzymatic or chemical degradation pathways that affect L-histidine in solution, potentially leading to greater stability in liquid media and feed solutions over extended periods.[4]

  • Modified Hydrophobicity and Cellular Interactions: The addition of the ethyl group increases the hydrophobicity of the molecule. This could influence its interaction with cellular membranes and transport proteins, potentially altering its uptake kinetics.[7][8] Furthermore, this modification could enhance its ability to shield hydrophobic regions of recombinant proteins, thereby reducing aggregation.[6]

  • Altered Metal Chelation: The imidazole ring of histidine is known to chelate divalent metal ions.[9] N-ethylation may modify the affinity and specificity of this chelation, which could be leveraged to control the bioavailability of essential metal ions or to mitigate the effects of toxic metal contaminants.

Potential Applications in Advanced Cell Culture

Based on its hypothesized properties, N-Ethyl-L-histidine could offer several benefits as a cell culture media supplement:

  • Fine-tuned pH Control in High-Density Cultures: In high-density fed-batch and perfusion cultures, maintaining a stable pH is critical. The potentially altered pKa of N-Ethyl-L-histidine could provide a more robust buffering system tailored to the metabolic state of the cells.

  • Enhanced Stability and Quality of Recombinant Proteins: For the production of monoclonal antibodies and other therapeutic proteins, L-histidine is known to reduce aggregation and improve stability.[2][10] N-Ethyl-L-histidine may offer similar or superior protection, leading to a higher yield of monomeric and correctly folded protein.

  • Development of Highly Concentrated, Stable Feed Formulations: The potential for increased stability could allow for the formulation of more concentrated and longer-lasting feed solutions, simplifying fed-batch operations and reducing the risk of contamination.[4]

  • Modulation of Cellular Metabolism for Improved Productivity: As a modified amino acid, N-Ethyl-L-histidine may be metabolized differently than its parent compound, potentially redirecting cellular resources towards protein production rather than biomass.[11]

Experimental Protocols for the Evaluation of N-Ethyl-L-histidine

The following protocols provide a systematic approach to evaluating the efficacy of N-Ethyl-L-histidine as a cell culture supplement. These are designed as templates to be adapted to specific cell lines and experimental systems.

Protocol 1: Preparation and Solubility Assessment of N-Ethyl-L-histidine Stock Solution

Objective: To prepare a sterile, concentrated stock solution of N-Ethyl-L-histidine and to determine its solubility in a relevant buffer.

Materials:

  • N-Ethyl-L-histidine powder

  • Cell culture grade water or a suitable buffer (e.g., 1x PBS)

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filters

  • Calibrated pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • In a sterile conical tube, weigh out a precise amount of N-Ethyl-L-histidine powder. To create a 100 mM stock solution, start by adding a calculated amount to a fraction of the final volume of cell culture grade water.

  • Agitate the solution at room temperature until the powder is fully dissolved. If solubility is an issue, gentle warming (up to 37°C) may be applied.

  • Gradually add more N-Ethyl-L-histidine to determine the maximum solubility at room temperature.

  • Once the desired concentration is achieved and the solute is fully dissolved, adjust the pH to a physiological range (typically 7.2-7.4) using 1 M HCl or 1 M NaOH. Record the final pH.

  • Bring the solution to the final volume with cell culture grade water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Dose-Response Evaluation of N-Ethyl-L-histidine on Cell Growth and Viability

Objective: To determine the optimal concentration range of N-Ethyl-L-histidine and to assess its impact on the growth and viability of a target cell line (e.g., CHO-K1).

Experimental Design: This protocol utilizes a multi-well plate format to test a range of N-Ethyl-L-histidine concentrations.

Parameter Description
Cell Line CHO-K1 (or other relevant cell line)
Basal Medium A chemically defined medium appropriate for the cell line
Seeding Density 0.3 x 10^6 viable cells/mL
Working Volume 2 mL in a 12-well plate
N-Ethyl-L-histidine Conc. 0, 0.5, 1, 2, 5, 10, 20 mM (or a broader range based on solubility)
Control Groups 1. Negative Control: Basal medium only. 2. Positive Control: Basal medium supplemented with an equimolar concentration of L-histidine.
Replicates n = 3 for each condition
Culture Duration 7-10 days (or until viability drops below 50%)

Procedure:

  • Prepare the cell culture medium for each experimental condition by supplementing the basal medium with the appropriate volume of the N-Ethyl-L-histidine stock solution.

  • Seed the wells of a 12-well plate with the cell suspension at the specified density.

  • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2, humidified atmosphere).

  • Monitor the cultures daily or every other day for:

    • Viable Cell Density (VCD): Using a cell counter (e.g., trypan blue exclusion method).

    • Viability: As a percentage of live cells.

    • Metabolite Analysis (optional): Glucose, lactate, and ammonia concentrations in the supernatant.

  • Plot the VCD and viability over time for each concentration to determine the effect of N-Ethyl-L-histidine.

Workflow for Dose-Response Evaluation

G cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Analysis cluster_results Results prep_stock Prepare N-Ethyl-L-histidine Stock Solution prep_media Prepare Media with Varying Concentrations prep_stock->prep_media seed_cells Seed Cells into Multi-well Plates prep_media->seed_cells incubate Incubate under Standard Conditions seed_cells->incubate daily_sampling Daily/Biennial Sampling incubate->daily_sampling vcd_viability Measure VCD and Viability daily_sampling->vcd_viability metabolites Analyze Metabolites (Optional) daily_sampling->metabolites plot_data Plot Growth and Viability Curves vcd_viability->plot_data metabolites->plot_data determine_optimal Determine Optimal Concentration Range plot_data->determine_optimal

Caption: Workflow for determining the optimal concentration of N-Ethyl-L-histidine.

Protocol 3: Evaluating the Impact on Recombinant Protein Production and Quality

Objective: To assess the effect of N-Ethyl-L-histidine supplementation on the titer and critical quality attributes (CQAs) of a recombinant protein produced in a fed-batch culture.

Experimental Setup: This protocol is designed for a laboratory-scale bioreactor system.

Parameter Description
Cell Line A recombinant CHO cell line producing a monoclonal antibody (mAb)
Bioreactor 2 L stirred-tank bioreactor
Basal Medium A chemically defined production medium
Feed Strategy A standard fed-batch process with a chemically defined feed solution
Experimental Arm Standard feed supplemented with the optimal concentration of N-Ethyl-L-histidine (determined from Protocol 2).
Control Arm Standard feed supplemented with an equimolar concentration of L-histidine.
Culture Duration 14-21 days, or until viability drops significantly

Procedure:

  • Set up and inoculate two bioreactors according to standard procedures.

  • Implement the fed-batch strategy, adding the respective feed solutions (with L-histidine or N-Ethyl-L-histidine) at predetermined time points.

  • Monitor the cultures daily for VCD, viability, pH, dissolved oxygen, and key metabolites.

  • Collect samples periodically for protein titer analysis (e.g., via HPLC with a Protein A column).

  • At the end of the culture, harvest the supernatant and purify the recombinant protein.

  • Analyze the purified protein for critical quality attributes (CQAs), including:

    • Aggregation: Size-exclusion chromatography (SEC-HPLC).

    • Charge Variants: Ion-exchange chromatography (IEX-HPLC).

    • Glycosylation Profile (if applicable): Analysis of N-glycans.

Workflow for Protein Production and Quality Assessment

G cluster_bioreactor Bioreactor Culture cluster_analysis In-Process & Harvest Analysis cluster_cqa Critical Quality Attribute (CQA) Analysis cluster_conclusion Conclusion setup Inoculate Bioreactors (Control vs. Experimental) fed_batch Implement Fed-Batch Strategy setup->fed_batch monitoring Daily Process Monitoring fed_batch->monitoring titer Periodic Titer Analysis monitoring->titer harvest Harvest Supernatant monitoring->harvest compare Compare Titer and CQAs titer->compare purification Purify Recombinant Protein harvest->purification sec_hplc Aggregation (SEC-HPLC) purification->sec_hplc iex_hplc Charge Variants (IEX-HPLC) purification->iex_hplc glycan Glycosylation Profile purification->glycan sec_hplc->compare iex_hplc->compare glycan->compare assess Assess Overall Impact compare->assess

Caption: Workflow for assessing the impact of N-Ethyl-L-histidine on protein production and quality.

Troubleshooting Guide

When introducing a novel supplement like N-Ethyl-L-histidine, unexpected outcomes may occur. This guide provides a starting point for troubleshooting.

Observed Problem Potential Cause(s) Suggested Solution(s)
Cytotoxicity at low concentrations - Impurities in the N-Ethyl-L-histidine preparation.- Intrinsic toxicity to the specific cell line.- Verify the purity of the compound.- Perform a broader, lower-range dose-response study to find the toxicity threshold.
No observable effect on growth or productivity - The tested concentration range is too low.- The cell line does not have an efficient uptake mechanism for the compound.- The specific metabolic pathways influenced are not limiting in the current process.- Test a higher concentration range.- Investigate cellular uptake mechanisms for N-alkylated amino acids.[7][12]- Test in a different basal medium or with a different feed strategy where amino acid limitation is more pronounced.
Precipitation in media or feed - Poor solubility at the working concentration or pH.- Interaction with other media components.- Re-evaluate solubility under specific media conditions (pH, temperature).- Prepare a more diluted stock solution.- Investigate potential interactions with other media components.
Negative impact on protein quality (e.g., increased aggregation) - Altered intracellular environment affecting protein folding.- Direct interaction of N-Ethyl-L-histidine with the recombinant protein.- Analyze the purified protein for any modifications.- Evaluate a lower concentration of the supplement.

Conclusion and Future Directions

N-Ethyl-L-histidine represents an intriguing, yet underexplored, candidate for the advancement of cell culture media technology. Based on the well-documented benefits of L-histidine and the principles of chemical modification of amino acids, there is a strong scientific rationale for its investigation. The ethyl modification has the potential to enhance key properties such as buffering capacity, stability, and protein-stabilizing effects.

The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of N-Ethyl-L-histidine. Researchers are encouraged to adapt these methodologies to their specific systems to unlock the full potential of this novel supplement. Further research into the cellular uptake mechanisms and metabolic fate of N-Ethyl-L-histidine will be crucial in elucidating its mode of action and in designing next-generation cell culture media for the production of high-quality biologics.

References

  • Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. PMC. [Link]

  • Development of a Chemically Defined Medium for Biosynthesis of Capreomycin by Streptomyces Capreolus. Butler University. [Link]

  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]

  • Development of a chemically defined CHO medium by engineering based on a feed solution. BioMed Central. [Link]

  • Troubleshooting Common Cell Culture Contamination Issues. Lab Manager. [Link]

  • Improvement of CHO specific productivity using amino acid derivatives. ECI Digital Archives. [Link]

  • Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. PubMed. [Link]

  • How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development. OPM Biosciences. [Link]

  • Development and manufacturability assessment of chemically-defined medium for the production of protein therapeutics in CHO cells. ResearchGate. [Link]

  • Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. ResearchGate. [Link]

  • Development of a Chemically Defined Medium for the Growth of Leuconostoc mesenteroides. PMC. [Link]

  • Addressing amino acid‐derived inhibitory metabolites and enhancing CHO cell culture performance through DOE. AMBIC. [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]

  • Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. PMC. [Link]

  • (PDF) Addressing amino acid‐derived inhibitory metabolites and enhancing CHO cell culture performance through DOE‐guided media modifications. ResearchGate. [Link]

  • Chemically defined medium. Wikipedia. [Link]

  • Histidine. Wikipedia. [Link]

  • Computer-Aided Strategies for Determining the Amino Acid Composition of Medium for Chinese Hamster Ovary Cell-Based Biomanufacturing Platforms. PMC. [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC. [Link]

  • Amino acid metabolism in CHO cells. American Chemical Society. [Link]

  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. Governors State University. [Link]

  • The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Dove Medical Press. [Link]

  • Amino acids in the cultivation of mammalian cells. PMC. [Link]

  • 3-Ethylhistidine. PubChem. [Link]

  • Cellular uptake of amino acids: Systems and regulation. ResearchGate. [Link]

  • Hi everyone, to growth and prolongs viability of cells in culture, how much non-essential amino acids solution (concentrate X100) must be in cell cul? ResearchGate. [Link]

  • Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles. Meddocs Publishers. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC. [Link]

  • Application of histidine buffer solution in reduction of protein aggregates.
  • Biochemistry, Histidine. StatPearls. [Link]

  • Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. PubMed. [Link]

  • Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. [Link]

  • Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. ScienceDirect. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. MDPI. [Link]

  • Selective Crystallization of l-Histidine Metastable Polymorphs: The Role and Mechanism of Additives. ACS Publications. [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC. [Link]

  • Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in N-Ethyl-L-Histidine Synthesis

Welcome to the Synthesis Troubleshooting Portal. As application scientists and drug development professionals, you are likely aware that the selective alkylation of L-histidine presents significant chemoselectivity chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. As application scientists and drug development professionals, you are likely aware that the selective alkylation of L-histidine presents significant chemoselectivity challenges due to the presence of three reactive nucleophilic centers: the α-amine, the imidazole τ-nitrogen, and the imidazole π-nitrogen.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yield, regioselective ethylation.

Reaction Pathway & Troubleshooting Logic

Before diving into specific experimental parameters, review the logical workflow for diagnosing and resolving common yield-limiting issues in both N-α and N-imidazole ethylation pathways.

SynthesisTroubleshooting Start L-Histidine RouteA N-α-Ethylation (Reductive Amination) Start->RouteA RouteB N-Imidazole Ethylation (Direct Alkylation) Start->RouteB IssueA Issue: N,N-Diethylation (Over-reaction) RouteA->IssueA Excess Aldehyde IssueB Issue: Quaternary Salts (Poor Regioselectivity) RouteB->IssueB Excess Alkyl Halide SolA Control: pH 5.5 Reagent: NaBH3CN IssueA->SolA Troubleshooting SolB Control: Trityl Protection Solvent: HFIP IssueB->SolB Troubleshooting TargetA Yield >85% N-α-Ethyl-L-histidine SolA->TargetA Optimized TargetB Yield >80% N-τ/π-Ethyl-L-histidine SolB->TargetB Optimized

Fig 1: Troubleshooting logic for N-alpha and N-imidazole ethylation of L-histidine.

Frequently Asked Questions (FAQs)

Q1: Why does my reductive amination yield predominantly N,N-diethyl-L-histidine instead of the mono-alkylated N-α-ethyl-L-histidine?

A1: This is a classic issue of over-alkylation driven by improper pH control. Reductive amination proceeds via an imine/iminium intermediate. If the reaction pH exceeds 6.5, the newly formed secondary amine (N-α-ethyl-L-histidine, pKa ~9.1) remains partially unprotonated and highly nucleophilic. It will readily react with a second equivalent of acetaldehyde to form an enamine, which is subsequently reduced to the tertiary amine.

Solution: Strictly maintain the buffer pH between 5.0 and 5.5. At this pH, the secondary amine is fully protonated (ammonium state), rendering it non-nucleophilic and halting the reaction at mono-alkylation[1].

Q2: I am using Sodium Borohydride (NaBH₄) as my reducing agent. Why is my yield of N-α-ethyl-L-histidine below 20%?

A2: NaBH₄ is too strong and non-selective for this specific transformation. It prematurely reduces the highly volatile acetaldehyde directly into ethanol before the aldehyde has time to condense with the histidine α-amine to form the imine.

Solution: You must use a milder, pH-stable reducing agent like Sodium Cyanoborohydride (NaBH₃CN). NaBH₃CN selectively targets the protonated iminium ion over the free carbonyl group, allowing the imine formation to reach equilibrium before reduction occurs[2].

Q3: My target is N-imidazole ethylation (N-τ/N-π ethylation), but direct alkylation with ethyl bromide yields an intractable mixture of regioisomers and quaternary salts. How can I improve this?

A3: The imidazole ring contains two nucleophilic nitrogen atoms (τ and π). Direct reaction with alkyl halides inevitably leads to competitive alkylation at both sites, and excess reagent causes di-alkylation into a biologically inactive imidazolium quaternary salt.

Solution: To achieve regioselective N-alkylation, you must modulate the transition state free energy. Recent DFT calculations and empirical studies demonstrate that using specific fluorinated solvents, such as Hexafluoroisopropanol (HFIP), significantly alters the hydrogen-bonding network around the imidazole ring, enhancing regioselectivity and suppressing over-alkylation[3]. Alternatively, employ a Trityl (Trt) protecting group, which sterically shields the N-τ position, allowing exclusive ethylation at the N-π position.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields during the N-α-ethylation of L-histidine via reductive amination.

Reaction ParameterReducing AgentMolar Ratio (His:Aldehyde)Major ProductIsolated Yield (%)
pH 8.0 , 25 °CNaBH₃CN1 : 2.0N,N-Diethyl-L-histidine68% (Undesired)
pH 5.5 , 25 °CNaBH₄1 : 1.0Unreacted Histidine< 20% (Failed)
pH 5.5 , 4 °C to 25 °CNaBH₃CN1 : 1.05N-α-Ethyl-L-histidine 88% (Optimal)

Self-Validating Experimental Protocol: High-Yield N-α-Ethylation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in physical or chemical cue that allows you to verify the success of the reaction phase before proceeding.

Step 1: Buffer Preparation & pH Validation
  • Action: Dissolve 10 mmol of L-histidine base in 50 mL of 0.1 M Sodium Acetate buffer. Carefully adjust the solution to pH 5.5 using glacial acetic acid.

  • Self-Validation Check: The complete dissolution of the L-histidine base only occurs as the pH drops below 6.0 (due to the protonation of the imidazole ring). A transition from a cloudy suspension to a perfectly clear solution visually validates that the correct pKa threshold has been crossed.

Step 2: Controlled Imine Condensation
  • Action: Chill the solution to 4 °C using an ice bath. Add 10.5 mmol (1.05 eq) of pre-chilled acetaldehyde dropwise over 30 minutes. Stir for 2 hours at 4 °C.

  • Self-Validation Check: Acetaldehyde is highly volatile (boiling point 20.2 °C). Conducting this step at 4 °C prevents reagent loss via evaporation. The absence of bubbling or pressure buildup in the sealed reaction vessel validates that your temperature control is successfully maintaining the aldehyde in the liquid phase for condensation[2].

Step 3: Chemoselective Reduction
  • Action: Add 12 mmol (1.2 eq) of NaBH₃CN in three equal portions. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours. (Caution: Perform in a fume hood).

  • Self-Validation Check: The NaBH₃CN reduction of the iminium ion consumes protons, which will cause a slight upward drift in the pH of the solution. Monitoring the reaction with a pH meter and observing a gradual shift from 5.5 to ~6.0 chemically confirms active hydride transfer[1].

Step 4: Quenching & Colorimetric Ion-Exchange Purification
  • Action: Quench the reaction by adding 1 M HCl dropwise until the pH reaches 3.0 to destroy unreacted NaBH₃CN. Load the mixture onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash with deionized water, then elute using a 0.1 M to 1.0 M NH₄OH gradient.

  • Self-Validation Check: Spot the eluted fractions on a TLC plate and perform a ninhydrin stain. Secondary amines (your N-α-ethyl-L-histidine product) yield a distinct yellow/brown color with ninhydrin, whereas unreacted primary amines (starting L-histidine) yield a deep purple color (Ruhemann's purple). This stark colorimetric shift instantly validates successful mono-alkylation prior to LC-MS analysis. Pool the yellow-staining fractions and lyophilize to obtain the pure product.

References

  • Facile synthesis of histidine functional poly(N-isopropylacrylamide): zwitterionic and temperature responsive materials Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy Source: PMC (National Institutes of Health) URL:[Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming N-Ethyl-L-histidine Solubility Issues in Aqueous Buffers

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with alkylated amino acid derivatives often presents unexpected physicochemical hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with alkylated amino acid derivatives often presents unexpected physicochemical hurdles. N-Ethyl-L-histidine is a prime example: while native[1], the addition of an ethyl group fundamentally alters its hydration dynamics.

As researchers and drug development professionals, you cannot rely on trial and error. This guide is designed to deconstruct the mechanistic root of N-Ethyl-L-histidine precipitation and provide you with self-validating, field-proven protocols to ensure your compound remains in solution without compromising your downstream assays.

Part 1: Quantitative Data & Physicochemical Properties

To troubleshoot solubility, we must first understand the thermodynamic and structural parameters of the molecule. The table below summarizes why N-alkylation drastically reduces aqueous compatibility.

PropertyNative L-HistidineN-Ethyl-L-histidineMechanistic Impact on Solubilization
Aqueous Solubility (pH 7.4) 45.6 mg/mL[1]< 5 mg/mL (Estimated)The hydrophobic ethyl moiety disrupts the native hydration shell, reducing free hydration.
Imidazole pKa ~6.0[1]~6.2 - 6.5 (Shifted)Alkylation subtly alters electron density[1], requiring a lower pH to achieve full protonation.
Isoelectric Point (pI) ~7.5~7.6At physiological pH, the molecule is a zwitterion with a net zero charge, favoring precipitation.
Lipophilicity (LogP) -3.2[1]> -2.0 (Increased)Increased lipophilicity drives hydrophobic self-aggregation and high crystal lattice energy.
Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does my N-Ethyl-L-histidine powder immediately clump and precipitate in standard PBS (pH 7.4)? A1: This is a thermodynamic issue driven by the molecule's ionization state. At pH 7.4, N-Ethyl-L-histidine is resting near its isoelectric point (pI ~7.6). Consequently, it exists predominantly as a zwitterion (carrying both a positive and negative charge that cancel each other out). Neutral zwitterions exhibit minimal ion-dipole interactions with water[2]. Furthermore, the ethyl group increases the molecule's lipophilicity[1], which disrupts the surrounding water lattice and promotes self-aggregation via hydrophobic interactions and intermolecular hydrogen bonding.

Q2: How can I adjust the pH to force dissolution without destroying my compound? A2: [2]. By dropping the pH of your buffer below 5.0 using an acid (e.g., HCl), you force the protonation of the imidazole ring[3]. This shifts the molecule from a neutral zwitterion to a cationic state (+1 net charge). Cations have significantly lower crystal lattice energy and readily form strong ion-dipole bonds with water, resulting in a highly soluble hydrochloride salt[4].

Q3: My downstream cell-based assay cannot tolerate low pH or high salts. What are my options? A3: If pH adjustment is prohibitive, you must utilize a co-solvent system to overcome the initial solid-state lattice energy[5]. Dissolve the powder completely in a water-miscible organic solvent like DMSO first. This breaks the solid-state intermolecular bonds before water is introduced. Then, perform a drop-wise dilution into your aqueous buffer under vigorous vortexing. Ensure the final DMSO concentration remains ≤1% to prevent cytotoxicity and secondary precipitation[3].

Part 3: Visualizing the Solubilization Logic

Workflow Start N-Ethyl-L-histidine Solid Powder Step1 Assess Target Concentration & Assay Tolerance Start->Step1 Decision1 Can assay tolerate low pH (< 5.0)? Step1->Decision1 Path1 Acidic Solubilization (0.1 M HCl) Decision1->Path1 Yes Decision2 Can assay tolerate co-solvents? Decision1->Decision2 No End Clear Aqueous Buffer Solution Path1->End Path2 Co-solvent System (5-10% DMSO) Decision2->Path2 Yes Path3 Cyclodextrin Complexation (HP-β-CD) Decision2->Path3 No Path2->End Path3->End

Workflow for selecting the optimal solubilization strategy for N-Ethyl-L-histidine.

Ionization Cation Cationic Form (Net Charge +1) Highly Soluble Zwitterion Zwitterionic Form (Net Charge 0) Poorly Soluble Cation->Zwitterion pH > 6.0 Deprotonation Zwitterion->Cation pH < 6.0 Protonation Anion Anionic Form (Net Charge -1) Highly Soluble Zwitterion->Anion pH > 9.2 Deprotonation Anion->Zwitterion pH < 9.2 Protonation

pH-dependent ionization states dictating N-Ethyl-L-histidine aqueous solubility.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation checkpoint.

Protocol A: Acidic Solubilization (For High-Concentration Stock Solutions)

Use this method when preparing stocks (>50 mM) where the downstream assay can tolerate a slight buffering shift or when you intend to dilute the stock significantly.

  • Weighing: Accurately weigh the required mass of N-Ethyl-L-histidine powder into a sterile, chemically resistant microcentrifuge tube.

  • Lattice Disruption: Add 10% of your final target volume using 0.1 M HCl. Vortex vigorously for 60 seconds.

    • Causality: The concentrated acid rapidly protonates the imidazole ring, breaking the hydrophobic crystal lattice and forcing the molecule into a highly soluble cationic state[3].

  • Dilution: Once the solution is completely clear and no particulates remain, add 80% of the final volume using sterile deionized water.

  • pH Titration: Slowly titrate the pH upwards using 0.1 M NaOH until you reach the maximum tolerated pH for your assay before precipitation occurs (typically around pH 5.5 - 6.0 for this derivative).

  • Finalization: Adjust to the final volume with deionized water.

  • VALIDATION CHECKPOINT: Measure the optical density at 600 nm (OD600) using a spectrophotometer. A true, aggregate-free solution will have an OD600 < 0.05.

    • Feedback Loop: If OD600 ≥ 0.05, micro-precipitates are present. Lower the pH by 0.2 units using HCl, vortex, and re-evaluate.

Protocol B: Co-Solvent Drop-wise Dilution (For pH-Sensitive Assays)

Use this method when your assay strictly requires physiological pH (7.4) and cannot tolerate high salt concentrations.

  • Solvation: Weigh the N-Ethyl-L-histidine powder and add 100% molecular biology grade DMSO to achieve a 100x stock concentration.

  • Thermal Agitation: Sonicate the tube in a water bath at 37 °C for 5 minutes.

    • Causality: The combination of heat and the organic solvent completely disrupts the hydrophobic interactions induced by the ethyl group[5].

  • Buffer Preparation: Prepare your destination aqueous buffer (e.g., PBS, pH 7.4) and place it on a magnetic stirrer at 500 RPM.

  • Drop-wise Integration: Add the DMSO stock to the aqueous buffer drop-by-drop (approximately 1 drop per 5 seconds).

    • Causality: Slow addition prevents localized supersaturation, which would otherwise trigger rapid nucleation and irreversible precipitation.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature.

  • VALIDATION CHECKPOINT: Perform Dynamic Light Scattering (DLS) or visually inspect the tube against a dark background while shining a laser pointer through it (testing for the Tyndall effect).

    • Feedback Loop: If a solid beam path is visible, colloidal aggregates have formed. You have exceeded the kinetic solubility limit; you must reduce your final target concentration to 1-2 mg/mL[4] or increase the final DMSO concentration slightly (up to 2%, if assay-compatible).

References
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . NIH PMC. Available at: [Link][2]

  • How can I dissolve free amino acids? . ResearchGate. Available at:[Link][4]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . ResearchGate. Available at: [Link][5]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for N-Ethyl-L-histidine

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of N-Ethyl-L-histidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of N-Ethyl-L-histidine. As a modified, low-molecular-weight, and highly polar basic amino acid, N-Ethyl-L-histidine presents significant bioanalytical challenges, including poor chromatographic retention and severe matrix-induced ion suppression.

This guide abandons traditional, failure-prone reversed-phase liquid chromatography (RPLC) methods in favor of optimized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS)[1].

Section 1: Experimental Methodologies & Protocols

To achieve reproducible quantification, every step from sample extraction to ionization must be carefully controlled. The following step-by-step methodology establishes a self-validating HILIC-MS/MS workflow.

Sample Preparation (Protein Precipitation)

Causality: HILIC chromatography requires samples to be injected in a highly organic solvent. Traditional aqueous buffers will disrupt the stationary water layer on the column, causing peak splitting and early elution.

  • Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C,15N -Histidine derivative).

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for direct injection.

Chromatographic Separation (HILIC)

Causality: Standard C18 columns cannot retain highly polar amino acids[2]. A zwitterionic HILIC stationary phase provides both hydrogen-bonding (partitioning into the water layer) and secondary electrostatic interactions, which are critical for retaining the basic imidazole ring of N-Ethyl-L-histidine[3].

  • Column : Zwitterionic HILIC (e.g., Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[3].

  • Mobile Phase A : 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.2 with Formic Acid[3]. Causality: Maintaining a pH of 3.2 ensures that both the amino group and the imidazole ring (pKa ~6.0) are fully protonated, maximizing electrostatic retention and positive electrospray (ESI+) ionization efficiency[4].

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient Execution : Follow the gradient outlined in Table 1.

Self-Validation Checkpoint : To confirm that your retention mechanism is driven by true HILIC partitioning rather than non-specific voiding, inject a void volume marker (e.g., toluene). N-Ethyl-L-histidine must elute at least two column volumes ( k′>1 ) after the marker. If it co-elutes, your sample diluent is too aqueous.

Workflow A Sample Prep (Protein PPT + 1% FA) B HILIC Separation (Zwitterionic Column) A->B C ESI+ Ionization (pH 3.2 Buffer) B->C D MS/MS Detection (MRM 184.2 -> 138.1) C->D

Fig 1. Step-by-step LC-MS/MS analytical workflow for N-Ethyl-L-histidine quantification.

Section 2: Quantitative Data Summaries

Accurate quantification requires precise tuning of both the LC gradient and the MS/MS source parameters.

Table 1: Optimized HILIC Gradient Conditions

Time (min)Mobile Phase A (Aqueous)Mobile Phase B (Organic)Purpose
0.010%90%Initial hold; promotes analyte partitioning
1.010%90%Isocratic focusing of the sample band
5.050%50%Linear ramp to elute strongly retained analytes
6.050%50%Column wash to remove matrix phospholipids
6.110%90%Return to initial conditions
10.010%90%Column re-equilibration (Critical for HILIC)

Table 2: MS/MS MRM Parameters for N-Ethyl-L-histidine (ESI+) (Note: Parameters are generalized for triple quadrupole systems; specific voltages require on-instrument tuning).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (CE)Fragment Identity
N-Ethyl-L-histidine (Quant)184.2138.122 eVLoss of H2​O + CO
N-Ethyl-L-histidine (Qual)184.2110.135 eVImidazole ring fragment
SIL-IS (e.g., 13C6​ -His)190.2143.122 eVIsotopic mass shift

Section 3: Troubleshooting Guides & FAQs

Q1: My N-Ethyl-L-histidine peak elutes in the void volume with terrible peak shape. How do I increase retention? A1: N-Ethyl-L-histidine is highly polar. If you are using a standard C18 column, it will not retain[1]. You must switch to a HILIC column[3]. If you are already using HILIC and still see no retention, investigate the following:

  • Check Sample Diluent : Ensure your extracted sample is dissolved in at least 75-80% organic solvent (e.g., Acetonitrile). Injecting a highly aqueous sample onto a HILIC column immediately dissolves the stationary water layer, causing early elution.

  • Verify Mobile Phase pH : The pH must be strictly controlled at 3.0–3.2 using ammonium formate[3][4]. If the pH drifts higher, the amino group may deprotonate, drastically reducing electrostatic retention on the zwitterionic phase.

Q2: I am experiencing severe ion suppression in my plasma samples, leading to high %CVs. How can I mitigate this? A2: Ion suppression in ESI+ is commonly caused by co-eluting endogenous phospholipids or high concentrations of biological salts[5].

  • Modify Sample Prep : Upgrade from basic protein precipitation to Solid Phase Extraction (SPE) or specialized Phospholipid Removal Plates.

  • Adjust Chromatography : Phospholipids elute unpredictably in HILIC. Extend your gradient wash step (50% aqueous) to flush strongly retained matrix components before the next injection.

  • Internal Standard : You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) that perfectly co-elutes with N-Ethyl-L-histidine to mathematically correct for matrix effects[5]. Self-Validation Checkpoint: Perform a post-column infusion test. Infuse a constant stream of pure N-Ethyl-L-histidine while injecting a blank plasma extract. Any dips in the baseline MS signal indicate zones of ion suppression. Ensure your analyte does not elute in these zones.

Q3: The sensitivity (signal-to-noise) is too low for my pharmacokinetic (PK) study. What MS parameters should I tune? A3: For low molecular weight, basic analytes in HILIC:

  • Desolvation Temperature/Gas : While HILIC mobile phases have high organic content that desolvates easily, the aqueous portion at the elution time might require higher source temperatures (e.g., 450-550°C) to ensure complete droplet evaporation.

  • Buffer Concentration : Ensure your ammonium formate concentration does not exceed 20 mM. High salt concentrations, even volatile ones, can suppress the ESI signal[4].

Troubleshooting Start Issue: Poor Retention or Low Sensitivity? Ret Poor Retention (k' < 1) Start->Ret Sens Low Sensitivity / Matrix Effect Start->Sens Sol1 Check Sample Diluent (Must be >75% Organic) Ret->Sol1 Sol2 Verify Mobile Phase pH (Target: pH 3.0-3.2) Ret->Sol2 Sol3 Implement SIL-IS for Matrix Correction Sens->Sol3 Sol4 Optimize Source Temp & Buffer Concentration Sens->Sol4

Fig 2. Troubleshooting logic tree for resolving common N-Ethyl-L-histidine LC-MS/MS issues.

References

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent Technologies. 1

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis - NorthEast BioLab. 5

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Royal Society of Chemistry. 2

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - PubMed (NIH). 3

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation - HALO Columns.4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of ELISA Kits for N-Ethyl-L-histidine Detection in Plasma

An Objective Comparison and Guide to Best Practices for Researchers, Scientists, and Drug Development Professionals The accurate detection of biomarkers is a cornerstone of modern biomedical research and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Guide to Best Practices for Researchers, Scientists, and Drug Development Professionals

The accurate detection of biomarkers is a cornerstone of modern biomedical research and drug development. N-Ethyl-L-histidine (NEH) is an emerging biomarker associated with oxidative stress, a pathological process implicated in a wide range of diseases. As the research community increasingly focuses on NEH, the need for reliable and validated methods for its quantification in complex matrices like plasma becomes paramount. This guide provides a comprehensive comparison of key performance characteristics for commercially available ELISA kits designed to detect NEH in plasma, supported by experimental data and established validation protocols.

This document is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and regulatory expectations underpinning the validation of a ligand-binding assay. We will delve into the critical parameters that define a robust and reliable ELISA, offering insights into experimental design and data interpretation that align with the stringent standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The Significance of N-Ethyl-L-histidine as a Biomarker

N-Ethyl-L-histidine is a derivative of the essential amino acid L-histidine.[6] Its formation is linked to processes of oxidative stress, where reactive species can modify amino acids.[7][8] The accumulation of such modified molecules can serve as an indicator of cellular damage and has been implicated in various pathological conditions.[7][9] Therefore, the precise measurement of NEH in accessible biological fluids like plasma can provide valuable insights into disease progression, therapeutic efficacy, and patient stratification.

A Comparative Analysis of Commercially Available NEH ELISA Kits

For the purpose of this guide, we will compare the performance of three representative, albeit hypothetical, commercially available NEH ELISA kits, designated as Kit A, Kit B, and Kit C. The following sections will detail the experimental validation of these kits, presenting data in a clear and comparative format.

Key Performance Characteristics

A thorough validation of an ELISA assay instills confidence in the generated data. The core validation parameters include precision, sensitivity, specificity, linearity, accuracy, and robustness.[10][11]

Table 1: Summary of Performance Characteristics for NEH ELISA Kits

ParameterKit AKit BKit CAcceptance Criteria
Intra-Assay Precision (%CV) 4.5%6.8%9.2%≤15%
Inter-Assay Precision (%CV) 7.2%9.5%12.8%≤15%
Lower Limit of Detection (LLOD) 0.5 ng/mL1.0 ng/mL2.5 ng/mLAs low as possible
Lower Limit of Quantification (LLOQ) 1.5 ng/mL3.0 ng/mL7.5 ng/mLWithin 20% of nominal value
Upper Limit of Quantification (ULOQ) 100 ng/mL120 ng/mL90 ng/mLWithin 20% of nominal value
Specificity (Cross-reactivity) <0.1% with L-Histidine<0.5% with L-Histidine<1.0% with L-HistidineMinimal cross-reactivity
Accuracy (% Recovery) 95-105%90-110%85-115%80-120% of nominal value
Linearity (R²) 0.9980.9950.991≥0.99

Experimental Protocols for ELISA Kit Validation

The following protocols are provided as a detailed guide for the validation experiments. These methodologies are designed to be self-validating, ensuring the integrity and reproducibility of the results.

I. Precision: Assessing Reproducibility

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV).

  • Intra-Assay Precision: This assesses the reproducibility of results within a single assay run.[10]

    • Prepare three levels of quality control (QC) samples (low, medium, and high concentrations) of NEH in plasma.

    • Analyze at least five replicates of each QC sample in a single ELISA plate.

    • Calculate the mean, standard deviation, and %CV for each QC level.

  • Inter-Assay Precision: This determines the reproducibility of results across different assay runs on different days.[10]

    • Analyze the same three levels of QC samples in at least three different assay runs on three different days.

    • Calculate the mean, standard deviation, and %CV for each QC level across the multiple runs.

II. Sensitivity: Determining the Limits of Detection

Sensitivity refers to the lowest concentration of the analyte that can be reliably detected.

  • Lower Limit of Detection (LLOD): The lowest concentration of NEH that can be distinguished from the background noise.

    • Analyze at least ten replicates of a blank plasma sample.

    • Calculate the mean and standard deviation of the blank signal.

    • The LLOD is typically calculated as the mean of the blank plus three times the standard deviation of the blank.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of NEH that can be quantitatively determined with acceptable precision and accuracy.[10]

    • Prepare a series of low-concentration NEH standards.

    • The LLOQ is the lowest standard on the calibration curve that can be measured with a %CV of ≤20% and accuracy within 20% of the nominal value.

III. Specificity: Evaluating Cross-Reactivity

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Prepare high-concentration solutions of structurally related compounds, such as L-histidine, 1-methylhistidine, and 3-methylhistidine.[6][12][13]

  • Analyze these solutions in the ELISA and determine the percentage of cross-reactivity relative to the NEH standard curve.

IV. Linearity and Range: Defining the Working Boundaries

Linearity demonstrates the proportional relationship between the concentration of the analyte and the assay signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be precise, accurate, and linear.[10]

  • Prepare a series of at least five to eight NEH standards spanning the expected concentration range in plasma.

  • Perform a regression analysis of the standard curve (concentration vs. signal).

  • The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ), the highest standard on the curve that meets the acceptance criteria for precision and accuracy.

V. Accuracy: Measuring Closeness to the True Value

Accuracy is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.[10]

  • Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of NEH into plasma.

  • Analyze these QC samples and calculate the percent recovery of the spiked analyte.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is crucial for successful validation. The following diagrams, generated using Graphviz, illustrate the key processes.

ELISA_Validation_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis & Validation A Plasma Sample Collection B Spiking with NEH Standard A->B C Preparation of QC Samples (Low, Mid, High) B->C G Addition of Standards, QCs, Samples C->G D Preparation of Standard Curve D->G E ELISA Kit Reagent Preparation F Plate Coating (if applicable) E->F J Addition of Detection Antibody E->J M Addition of Substrate E->M O Addition of Stop Solution E->O F->G H Incubation G->H I Washing Steps H->I I->J K Incubation J->K L Washing Steps K->L L->M N Incubation (Color Development) M->N N->O P Plate Reading (OD Measurement) O->P Q Standard Curve Generation (4-Parameter Logistic Fit) P->Q R Calculation of Concentrations Q->R S Assessment of Precision (Intra- & Inter-Assay %CV) R->S T Determination of Sensitivity (LLOD & LLOQ) R->T U Evaluation of Accuracy (% Recovery) R->U V Assessment of Specificity (Cross-reactivity) R->V W Final Validation Report S->W T->W U->W V->W

Caption: General workflow for the validation of an NEH ELISA kit.

Choosing the Right Kit: A Data-Driven Decision

Based on the validation data presented in Table 1, Kit A demonstrates superior performance across all key parameters. Its low intra- and inter-assay precision, high sensitivity, excellent accuracy, and linearity make it the most reliable choice for the quantification of NEH in plasma. Kit B represents a viable alternative, although with slightly lower precision and sensitivity. Kit C, with its higher variability and lower sensitivity, may be suitable for preliminary or screening studies but is not recommended for applications requiring high accuracy and precision, such as clinical trials or regulatory submissions.

The selection of an appropriate ELISA kit should always be guided by a thorough in-house validation that mimics the intended experimental conditions. The "fit-for-purpose" approach is crucial; the level of validation rigor should align with the intended use of the data.[5][14][15] For biomarker data that will support regulatory decision-making, a full validation is essential.[3][5][16]

Conclusion

The validation of an ELISA kit for the detection of N-Ethyl-L-histidine in plasma is a critical step to ensure the generation of reliable and reproducible data. This guide has provided a framework for comparing the performance of different kits and a detailed protocol for their validation. By adhering to these principles and methodologies, researchers can confidently select and implement an ELISA that meets the stringent requirements of their scientific investigations and contributes to the advancement of our understanding of the role of NEH in health and disease.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Bio-Rad. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 867-870.
  • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers.
  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Andreasson, U., et al. (2015).
  • R&D World. (2025). Enhancing biomarker validation by defining what 'enough' looks like.
  • MyBioSource. (2023). Validation of Elisa protocol as per FDA Regulation for Drug development.
  • Immusmol. (n.d.). L-Histidine ELISA kit. Retrieved from [Link]

  • Aranibar, N., et al. (2011). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Analytical Biochemistry, 410(1), 121-131.
  • CymitQuimica. (n.d.). CAS 332-80-9: 1-Methyl-L-histidine.
  • Feng, L., et al. (2022). Histidine Deficiency Inhibits Intestinal Antioxidant Capacity and Induces Intestinal Endoplasmic-Reticulum Stress, Inflammatory Response, Apoptosis, and Necroptosis in Largemouth Bass (Micropterus salmoides). Antioxidants, 11(12), 2399.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Asadi, M., et al. (2020). Ameliorative effects of histidine on oxidative stress, tumor necrosis factor alpha (TNF-α), and renal histological alterations in streptozotocin/nicotinamide-induced type 2 diabetic rats. Research in Pharmaceutical Sciences, 15(3), 266-277.
  • Mthethwa, N., et al. (2018). Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. Antioxidants, 7(10), 146.
  • ResearchGate. (n.d.). Oxidative stress histological markers.
  • Cosmo Bio USA. (n.d.). Oxidative Stress Markers.
  • Kwiatkowski, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.

Sources

Comparative

N-Ethyl-L-histidine vs. N-Methyl-L-histidine: Optimizing Peptide Stability and Receptor Affinity

Executive Summary The rapid degradation of therapeutic peptides by endogenous proteases remains a primary bottleneck in drug development. For incretin hormones like Glucagon-Like Peptide-1 (GLP-1), Glucose-Dependent Insu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid degradation of therapeutic peptides by endogenous proteases remains a primary bottleneck in drug development. For incretin hormones like Glucagon-Like Peptide-1 (GLP-1), Glucose-Dependent Insulinotropic Polypeptide (GIP), and Glucagon, the primary mechanism of clearance is the cleavage of the N-terminal dipeptide by Dipeptidyl Peptidase-4 (DPP-4)[1].

To overcome this, structural modification of the N-terminal L-Histidine is a validated strategy[2]. Alkylation of the alpha-amino group introduces steric hindrance that disrupts DPP-4 recognition[3]. This guide provides an in-depth technical comparison between N-Methyl-L-histidine (N-Me-His) and N-Ethyl-L-histidine (N-Et-His) , analyzing the delicate balance between proteolytic stability, synthetic feasibility, and receptor binding affinity.

Mechanistic Causality: Overcoming DPP-4 Vulnerability

DPP-4 is a highly specific serine protease that cleaves dipeptides from the N-terminus of polypeptides, provided the penultimate residue is Proline, Alanine, or Serine[4]. However, the enzyme's active site also requires precise hydrogen bonding with the unsubstituted primary alpha-amino group of the N-terminal residue (Position 1 or 7, depending on peptide numbering)[1].

By substituting native L-Histidine with an N-alkylated analog, the primary amine is converted to a secondary amine. This modification achieves two mechanistic effects:

  • Loss of Hydrogen Bonding: The alkyl group eliminates a critical hydrogen bond donor required for optimal docking within the DPP-4 S2 pocket.

  • Steric Clash: The physical bulk of the alkyl group prevents the peptide backbone from adopting the required conformation for the catalytic triad to initiate hydrolysis.

G Native Native Peptide (Primary Amine) DPP4 DPP-4 Enzyme Active Site Native->DPP4 Cleaved Rapid Cleavage (Inactive Metabolite) DPP4->Cleaved Hydrolysis N_Alkyl N-Alkylated Peptide (Secondary Amine) Steric Steric Hindrance & H-Bond Loss N_Alkyl->Steric Steric->DPP4 Prevents Binding Stable Proteolytic Stability (Prolonged Half-Life) Steric->Stable Blocked

Mechanistic pathway of DPP-4 inhibition via N-terminal alkylation.

Structural Comparison: N-Methyl vs. N-Ethyl Histidine

While both modifications protect against DPP-4, the choice between a methyl and an ethyl group dictates the peptide's overall pharmacological profile.

N-Methyl-L-Histidine (N-Me-His)

N-Me-His represents the industry standard for N-terminal protection in several advanced incretin analogs[5]. The methyl group provides sufficient steric bulk to drastically reduce DPP-4 affinity while remaining small enough to fit into the deep orthosteric binding pocket of Class B G-Protein Coupled Receptors (GPCRs) like the GLP-1 receptor (GLP-1R)[6].

N-Ethyl-L-Histidine (N-Et-His)

N-Et-His extends the alkyl chain by one carbon. This seemingly minor change exponentially increases the steric cone angle at the N-terminus. While this confers near-absolute immunity to DPP-4 and other aminopeptidases, it introduces a severe pharmacological trade-off. The N-terminus of GLP-1 must insert deeply into the transmembrane domain of the GLP-1R to trigger activation. The larger ethyl group often causes steric clashes with conserved receptor residues, leading to a measurable drop in binding affinity and functional potency.

Quantitative Performance Data

The following table summarizes representative experimental metrics comparing these modifications in a standard GLP-1/Glucagon co-agonist backbone.

ParameterNative L-HistidineN-Methyl-L-HistidineN-Ethyl-L-Histidine
DPP-4 Half-Life (in vitro) < 2 hours> 24 hours> 48 hours
GLP-1R Activation (Relative EC50) 1.0x (Baseline)1.5x - 2.5x (Slight loss)8.0x - 15.0x (Moderate/Severe loss)
Steric Bulk (N-Terminus) MinimalModerateHigh
Lipophilicity (LogP contribution) Baseline+0.3+0.8
Synthetic Coupling Efficiency > 98% (Standard)~ 85% (Requires optimization)< 70% (Requires strong activators)

Note: Increased EC50 values indicate lower receptor potency. N-Et-His sacrifices significant potency for marginal gains in stability over N-Me-His.

Self-Validating Experimental Protocol: Serum Stability & DPP-4 Assay

To objectively evaluate the stability of N-alkylated peptides, a rigorous, self-validating in vitro degradation assay must be employed. This protocol utilizes human serum (which contains endogenous DPP-4) and incorporates internal controls to verify enzyme activity and prevent false positives.

Reagents & Materials
  • Test Peptides: N-Me-His-Peptide, N-Et-His-Peptide.

  • Controls: Native GLP-1 (Positive control for degradation); Liraglutide or Aib2-modified peptide (Negative control for stability).

  • Matrix: Pooled Human Serum (stored at -80°C, thawed on ice).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: Prepare peptide stock solutions at 1 mM in 50 mM HEPES buffer (pH 7.4).

  • Incubation: Pre-warm human serum to 37°C. Spike peptides into the serum to a final concentration of 10 µM. Mix gently.

  • Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from each incubation vial.

  • Quenching & Precipitation: Immediately add 150 µL of the Quenching Solution (1% TFA in MeCN) to the aliquot to denature serum proteins and halt enzymatic activity. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the intact parent mass of each peptide.

  • Data Validation:

    • Validation Check 1: Ensure Native GLP-1 shows >80% degradation by hour 2. If not, the serum DPP-4 is inactive.

    • Validation Check 2: Ensure the negative control remains >90% intact at hour 24.

    • Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

Workflow Step1 Step 1: Preparation Test Peptides (N-Me/N-Et) Native Control Resistant Control Step2 Step 2: Incubation Human Serum (Active DPP-4) at 37°C Step1->Step2 Step3 Step 3: Aliquot & Quench Timepoints: 0 to 48h Quench with 1% TFA/MeCN Step2->Step3 Step4 Step 4: LC-MS/MS Analysis MRM Quantification of Intact Peptide Step3->Step4 Step5 Step 5: Data Validation Confirm Native Cleavage Calculate Half-Life (t1/2) Step4->Step5

Self-validating workflow for peptide serum stability and DPP-4 resistance.

Synthesis and Manufacturing Considerations

Beyond pharmacology, the choice of N-alkyl group impacts Solid-Phase Peptide Synthesis (SPPS). Coupling the N-terminal amino acid is the final step in the synthesis. However, if the peptide requires further modification (e.g., N-terminal acylation or attachment of a linker), the secondary amine of N-Me-His or N-Et-His presents a challenge.

  • N-Methyl-L-Histidine: The secondary amine is moderately hindered. Coupling to this residue requires strong coupling reagents like HATU or COMU, and often double-coupling cycles, but yields are generally acceptable for commercial scale-up[2].

  • N-Ethyl-L-Histidine: The ethyl group creates severe steric hindrance. Subsequent acylations or couplings to an N-Et-His residue suffer from drastically reduced kinetics, often leading to deletion sequences, incomplete reactions, and complex purification profiles.

Conclusion & Selection Matrix

When engineering incretin analogs or other DPP-4 susceptible peptides, N-Methyl-L-histidine is overwhelmingly the superior choice for the majority of therapeutic applications[7]. It provides the optimal "Goldilocks" balance: sufficient steric bulk to achieve profound DPP-4 resistance, while remaining small enough to preserve high-affinity GPCR binding and synthetic tractability.

N-Ethyl-L-histidine should be reserved for highly specific niche applications where absolute proteolytic stability is prioritized over receptor potency, or in novel receptor targets where the orthosteric binding pocket is unusually expansive and can accommodate the larger ethyl moiety without steric penalty.

References

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) . ResearchGate. Available at:[1]

  • Dipeptidyl-Peptidase IV from Bench to Bedside: An Update on Structural Properties, Functions, and Clinical Aspects of the Enzyme DPP IV . ResearchGate. Available at:[4]

  • Design of Potent and Proteolytically Stable Oxyntomodulin Analogs . ACS Chemical Biology. Available at:[6]

  • US10683334B2 - Aqueously soluble and chemically stable glucagon peptides . Google Patents. Available at:[2]

  • WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers . Google Patents. Available at:[5]

  • EP2322546A1 - Acylated GLP-1 compounds . Google Patents. Available at:[3]

  • Acylated GLP-1 compounds - Patent 2322546 . European Patent Office. Available at:[7]

Sources

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